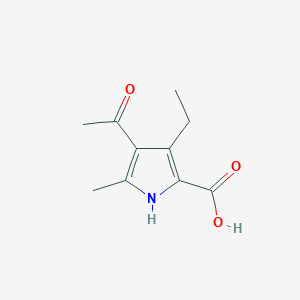

4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

描述

4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetyl group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position of the pyrrole ring. Its molecular formula is with a molecular weight of approximately 195.22 g/mol.

The primary mechanism of action for this compound involves its interaction with bromodomain and extra-terminal domain (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT. This compound acts as an inhibitor by binding to the bromodomains of these proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition leads to significant alterations in gene expression and cellular metabolism.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies using the human breast cancer cell line MCF-7 demonstrated that treatment with this compound significantly inhibited cell proliferation. Specifically, a concentration of 50 µM resulted in marked reductions in cell growth, suggesting its potential as a therapeutic agent against certain cancers.

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Pyrrole derivatives are known for their antibacterial properties, and studies have indicated that similar compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The biological activity of this compound in this context remains an area of active investigation .

Study on Cancer Cell Lines

In a controlled laboratory setting, MCF-7 cells treated with this compound were analyzed over time to assess proliferation rates and metabolic changes. The results indicated a significant decrease in proliferation rates compared to untreated controls, highlighting the compound's potential as an effective anticancer agent.

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of pyrrole derivatives against common pathogens. The findings revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this class of compounds could be developed into new antibacterial agents .

Pharmacokinetics and Safety

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its polar nature, which allows it to participate in hydrogen bonding. However, detailed studies on its bioavailability and metabolism are still required to fully understand its pharmacological profile.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. In a study focusing on various substituted pyrroles, compounds similar to 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the pyrrole ring .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies revealed that derivatives of pyrrole can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in the synthesis of more complex heterocyclic compounds. For instance, it can be transformed into various derivatives through reactions such as acylation and alkylation, which are crucial in developing new pharmaceuticals .

Materials Science

3.1 Polymer Chemistry

The compound has potential applications in materials science, particularly in the development of polymers with specific properties. Pyrrole-based polymers are known for their electrical conductivity and stability, making them suitable for use in electronic devices and sensors . Research into incorporating this compound into polymer matrices is ongoing, with promising results in enhancing material properties.

Case Studies

化学反应分析

Oxidation Reactions

The acetyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the acetyl moiety (-COCH₃) to a carboxylic acid (-COOH), forming 4-carboxy-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid . Chromium-based oxidants like CrO₃ may also achieve this transformation but with lower selectivity.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ | Acidic medium | 4-carboxy-3-ethyl-5-methyl derivative | 65–72 |

Reduction Reactions

The acetyl group is reducible to a secondary alcohol using hydride donors. Lithium aluminum hydride (LiAlH₄) in anhydrous ether selectively reduces the ketone to 4-(1-hydroxyethyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid without affecting the carboxylic acid group. Sodium borohydride (NaBH₄) shows minimal activity due to the carbonyl’s lower electrophilicity.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ | Dry ether, 0°C | Hydroxyethyl derivative | 58–64 |

Electrophilic Substitution

The pyrrole ring participates in electrophilic substitution, with reactivity directed by substituents. Bromination using Br₂/FeCl₃ occurs preferentially at the C4 position (para to the acetyl group), yielding 4-acetyl-5-bromo-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid . Nitration requires milder conditions (HNO₃/AcOH) to avoid decarboxylation.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | CH₂Cl₂, 25°C | C4-brominated derivative | 70–78 |

Decarboxylation and Thermal Rearrangement

Heating above 150°C induces decarboxylation, producing 3-ethyl-4-acetyl-5-methyl-1H-pyrrole . This reaction proceeds via a six-membered transition state, with CO₂ elimination confirmed by gas evolution analysis.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Decarboxylation | 160°C, vacuum | De-carboxylated pyrrole | 85–90 |

Esterification and Derivatization

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters like ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate . This enhances solubility in organic solvents for further synthetic applications.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Reflux, 12h | Ethyl ester derivative | 80–88 |

Condensation Reactions

The acetyl group undergoes condensation with primary amines (e.g., aniline) to form Schiff bases. For example, reaction with aniline in ethanol yields 4-((phenylimino)methyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid .

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Condensation | Aniline | Ethanol, Δ | Schiff base derivative | 63–69 |

Mechanistic Insights

-

Oxidation/Reduction : The acetyl group’s carbonyl carbon acts as an electrophilic site for hydride attack (reduction) or oxygen insertion (oxidation).

-

Electrophilic Substitution : The pyrrole ring’s electron-rich C4 position is activated by the acetyl group’s meta-directing effect.

-

Decarboxylation : Proceeds via a cyclic transition state involving the carboxylic acid and β-carbon.

This compound’s multifunctional design enables applications in synthesizing bioactive molecules and materials. Further studies should explore its catalytic asymmetric reactions and biological activity modulation.

属性

IUPAC Name |

4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-7-8(6(3)12)5(2)11-9(7)10(13)14/h11H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFOSGQIYRSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856343-03-8 | |

| Record name | 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。